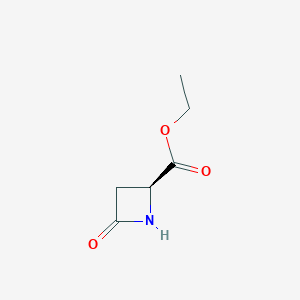
(S)-ethyl 4-oxoazetidine-2-carboxylate
Descripción general
Descripción
(S)-ethyl 4-oxoazetidine-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is an important intermediate in the synthesis of various compounds and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of (S)-ethyl 4-oxoazetidine-2-carboxylate is not fully understood. However, studies have shown that it acts as a nucleophile and can undergo various reactions such as Michael addition, aldol condensation, and Mannich reaction.
Efectos Bioquímicos Y Fisiológicos
(S)-ethyl 4-oxoazetidine-2-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to have antimicrobial and antifungal properties. It has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase and tyrosinase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (S)-ethyl 4-oxoazetidine-2-carboxylate in lab experiments is its high yield and purity. It is also readily available and relatively inexpensive. However, one of the limitations is that it can be difficult to handle due to its high reactivity.
Direcciones Futuras
There are various future directions for the use of (S)-ethyl 4-oxoazetidine-2-carboxylate in scientific research. One possible direction is the development of new synthetic methods for the synthesis of this compound. Another direction is the exploration of its potential applications in the field of medicine, such as in the development of new antimicrobial and antifungal agents. Additionally, the study of its mechanism of action and its interactions with enzymes and other biomolecules could lead to the discovery of new therapeutic targets.
Aplicaciones Científicas De Investigación
(S)-ethyl 4-oxoazetidine-2-carboxylate has various applications in scientific research. It is an important intermediate in the synthesis of various compounds such as β-lactams, α-amino acids, and heterocycles. It has also been used as a building block in the synthesis of natural products and pharmaceuticals.
Propiedades
Número CAS |
106863-94-9 |
|---|---|
Nombre del producto |
(S)-ethyl 4-oxoazetidine-2-carboxylate |
Fórmula molecular |
C6H9NO3 |
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
ethyl (2S)-4-oxoazetidine-2-carboxylate |
InChI |
InChI=1S/C6H9NO3/c1-2-10-6(9)4-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 |
Clave InChI |
KADNUXXOMWGVIL-BYPYZUCNSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CC(=O)N1 |
SMILES |
CCOC(=O)C1CC(=O)N1 |
SMILES canónico |
CCOC(=O)C1CC(=O)N1 |
Sinónimos |
2-Azetidinecarboxylicacid,4-oxo-,ethylester,(S)-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

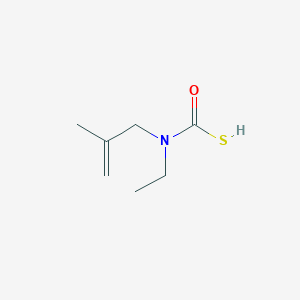
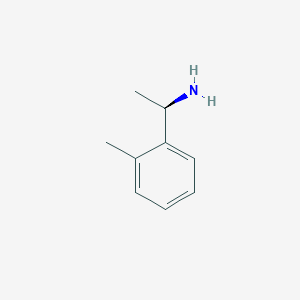
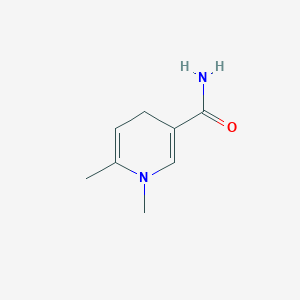
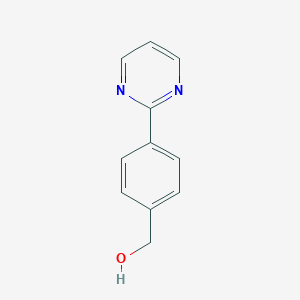
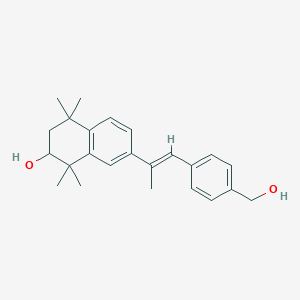

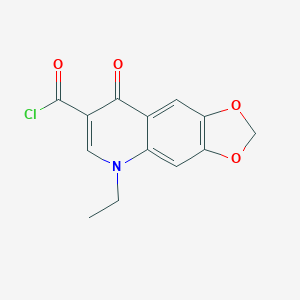


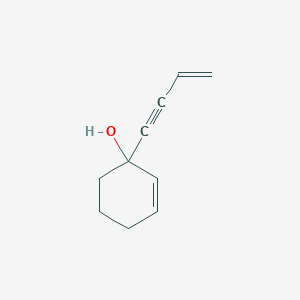
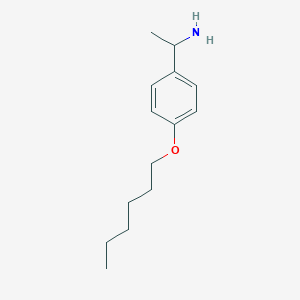
![Thieno[3,2-b]pyridin-7-ol](/img/structure/B25592.png)
![1-(Benzo[d]thiazol-2-yl)-3-methylbutan-2-ol](/img/structure/B25593.png)
